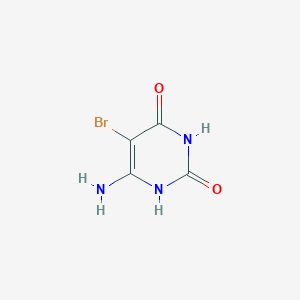

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

Description

Significance of Halogenated Pyrimidine-2,4(1H,3H)-dione Cores in Biomedical Sciences

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the pyrimidine-2,4(1H,3H)-dione core is a well-established strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the brominated derivative of uracil (B121893), 5-bromouracil (B15302), is known to act as an antimetabolite by substituting for thymine (B56734) in DNA, a property utilized in experimental mutagenesis. pharmacompass.com

Brominated pyrimidines, in particular, serve as versatile synthetic intermediates. The bromine atom is an excellent leaving group, facilitating cross-coupling reactions that allow for the introduction of diverse molecular fragments, a key process in fragment-based drug discovery. acs.org This reactivity is crucial for building more complex molecules with tailored pharmacological profiles. Research has demonstrated that the inclusion of a bromine atom can be a key feature in the development of compounds with potential antiviral activities. nih.gov

Overview of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione as a Subject of Academic Inquiry

This compound, also known as 6-amino-5-bromouracil, is a specific derivative that has garnered attention within the academic and research communities primarily as a valuable building block in organic synthesis. nih.govbldpharm.com Its structure combines the biologically relevant aminouracil core with a reactive bromine atom, making it a highly useful intermediate for creating more elaborate molecular architectures. researchgate.net The presence of the amino group and the bromine atom on adjacent carbons provides a reactive center for various chemical transformations.

The synthesis of related compounds, such as 6-amino-5-bromo-2-thiouracil, has been achieved through the direct bromination of the corresponding 6-aminothiouracil, suggesting a similar synthetic pathway for this compound from 6-aminouracil (B15529). ekb.eg Its commercial availability through various chemical suppliers further underscores its role as a starting material for research and development. bldpharm.combiosynth.com While extensive biological activity data on the compound itself is not widely published, its primary value lies in its utility for synthesizing libraries of novel pyrimidine (B1678525) derivatives for biological screening. For example, it can be used to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds investigated for various therapeutic properties. researchgate.net

Below are some of the key properties of this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄BrN₃O₂ | nih.gov |

| Molecular Weight | 206.00 g/mol | nih.gov |

| IUPAC Name | 6-amino-5-bromo-1H-pyrimidine-2,4-dione | nih.gov |

| CAS Number | 6312-73-8 | nih.govbldpharm.com |

| Monoisotopic Mass | 204.94869 Da | nih.gov |

| Synonyms | 6-Amino-5-bromouracil, 5-Bromo-6-aminouracil | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Historical Context and Evolution of Pyrimidine Research

The study of pyrimidines dates back to the 19th century, but it was their identification as core components of nucleic acids—cytosine, thymine, and uracil—that catapulted them to the forefront of biological and chemical research. gsconlinepress.com This discovery laid the groundwork for understanding the chemical basis of heredity and cellular function. The initial focus of pyrimidine research was on their fundamental roles in biological processes.

Over the past several decades, the research landscape has expanded dramatically, moving from fundamental biology to applied medicinal chemistry. nih.gov The realization that pyrimidine analogues could act as antimetabolites led to the development of some of the earliest and most important anticancer and antiviral drugs. This marked a significant evolution in the field, establishing pyrimidines as a critical scaffold for therapeutic agent design. nih.gov Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have further revolutionized pyrimidine chemistry, allowing for the creation of highly complex and diverse molecular libraries for high-throughput screening. tandfonline.com The ongoing exploration of pyrimidine derivatives continues to yield novel compounds with potential applications across a wide spectrum of diseases, solidifying the enduring importance of this heterocyclic system in drug discovery. gsconlinepress.comgsconlinepress.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-5-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLBEEVCUZFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212460 | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-73-8 | |

| Record name | 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-5-BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS8T22JQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization of 6 Amino 5 Bromopyrimidine 2,4 1h,3h Dione

Nucleophilic Substitution Reactions at the C5-Bromo Position

The bromine atom at the C5 position of 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione is a key site for synthetic modification. Its susceptibility to nucleophilic displacement allows for the introduction of a wide array of functional groups, leading to a diverse range of derivatives.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The C5-bromo substituent readily undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alkoxides. This reactivity is a cornerstone for the synthesis of novel pyrimidine (B1678525) derivatives.

Amines: The reaction of 5-bromouracil (B15302) derivatives with amines is a well-established method for the synthesis of 5-aminouracils. For instance, the condensation of 5-bromouracil with primary and secondary amines, such as n-butylamine, morpholine, cyclohexylamine, and benzylamine, has been shown to proceed efficiently. nih.gov These reactions are typically carried out in a suitable solvent like ethylene (B1197577) glycol, often in the presence of a high-boiling point base like quinoline (B57606) to facilitate the reaction. nih.gov The use of microwave irradiation has also been reported to accelerate these transformations. nih.gov While direct studies on this compound are less common, the principles of nucleophilic aromatic substitution suggest a similar reactivity pattern. The presence of the C6-amino group may influence the reaction rate and regioselectivity.

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Primary Amines (e.g., n-butylamine) | Reflux in ethylene glycol with quinoline | 5-(Alkylamino)uracil derivatives | nih.gov |

| Secondary Amines (e.g., morpholine) | Reflux in aminating agent | 5-(Dialkylamino)uracil derivatives | nih.gov |

| Anilines | Reflux in ethylene glycol | 5-(Arylamino)uracil derivatives | nih.gov |

Thiols: The C5-bromo group can also be displaced by sulfur-based nucleophiles. The reaction of 5-bromouracil derivatives with thiols provides a direct route to 5-thio-substituted uracils. acs.org These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. The resulting 5-thio-substituted pyrimidines are valuable intermediates in medicinal chemistry.

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Alkyl/Aryl Thiols | Base-catalyzed substitution | 5-(Alkyl/Arylthio)uracil derivatives | acs.org |

Alkoxides: Nucleophilic substitution with alkoxides offers a pathway to 5-alkoxyuracil derivatives. The reaction of 5-bromopyrimidines with alkoxide ions, generated from the corresponding alcohols and a strong base, can lead to the formation of ether linkages at the C5 position. beilstein-journals.org These reactions expand the diversity of functional groups that can be introduced onto the pyrimidine core.

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Alkoxides (e.g., sodium ethoxide) | Reaction in the corresponding alcohol | 5-Alkoxyuracil derivatives | beilstein-journals.org |

Transformations of the C6-Amino Moiety

The C6-amino group of this compound is another focal point for chemical modification, offering pathways to a variety of derivatives through oxidation, reduction, and condensation reactions.

Oxidation and Reduction Pathways of Amino/Aminomethyl Groups

The oxidation of aminopyrimidines can be a complex process, often leading to a variety of products depending on the oxidizing agent and reaction conditions. For pyrimidine nucleosides, oxidation with agents like osmium tetroxide in the presence of ammonia (B1221849) has been shown to modify the pyrimidine ring. nih.gov The oxidation of the C6-amino group itself can potentially lead to nitroso or nitro derivatives, though specific studies on this compound are not extensively documented. The reduction of a related compound, 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, is a known route to the corresponding 5,6-diaminopyrimidine, a versatile building block in heterocyclic synthesis.

Condensation Reactions for Schiff Base Formation

The condensation of the C6-amino group with aldehydes and ketones is a potential route to the formation of Schiff bases (imines). Schiff bases are a class of compounds with a wide range of applications, formed by the reaction of a primary amine with a carbonyl compound. gsconlinepress.comwikipedia.org However, studies on the reactivity of 6-aminouracil (B15529) in this context have shown mixed results. While 5-aminouracil (B160950) readily forms Schiff bases with N-heterocyclic aldehydes, similar reactions with 6-aminouracil have been reported to be unsuccessful under the same conditions. researchgate.net Instead of the expected Schiff base, an unusual pyridopyrimidine derivative was formed in one instance. researchgate.net This suggests that the electronic and steric environment of the C6-amino group in the uracil (B121893) ring system may disfavor simple Schiff base formation. In some cases, condensation of 6-aminouracils with aldehydes can lead to the formation of fused pyrimidine systems. researchgate.net

| Carbonyl Compound | Reactivity of 6-Aminouracil | Product Type | Reference |

| N-Heterocyclic Aldehydes | Failed to form Schiff base | Unusual pyridopyrimidine derivative | researchgate.net |

| Aromatic Aldehydes | Can lead to fused pyrimidines | Dipyrimidinopyridines | researchgate.net |

Exploration of Tautomeric Forms and Their Equilibrium

Tautomerism is a critical aspect of the chemistry of pyrimidine-2,4(1H,3H)-diones, influencing their reactivity and biological function. The potential for this compound to exist in different tautomeric forms is a key consideration in understanding its chemical behavior.

Keto-Enol Tautomerism in Pyrimidine-2,4(1H,3H)-dione Systems

Pyrimidine-2,4(1H,3H)-dione (uracil) and its derivatives can exist in equilibrium between the diketo, keto-enol, and dienol tautomeric forms. google.com The diketo form is generally the most stable and predominant tautomer in solution. youtube.comkhanacademy.org However, the equilibrium can be influenced by factors such as solvent, pH, and the nature of substituents on the pyrimidine ring. masterorganicchemistry.com The enol forms, although typically present in lower concentrations, can be highly reactive as nucleophiles. youtube.com For this compound, the presence of the amino and bromo substituents will further influence the tautomeric equilibrium. The amino group can also participate in amino-imino tautomerism. Computational studies on related azauracils have shown that the dioxo form is the most prevalent, but hydroxy (enol) forms also exist in equilibrium. researchgate.net The interconversion between these tautomers can occur via proton transfer, which can be catalyzed by acid or base. youtube.com

| Tautomeric Form | Key Structural Feature | Relative Stability |

| Diketo | Two carbonyl groups (C2=O and C4=O) | Generally most stable |

| Keto-enol | One carbonyl and one hydroxyl group | Less stable, but reactive |

| Dienol | Two hydroxyl groups | Least stable |

| Amino-imino | Equilibrium between -NH2 and =NH | Influenced by substituents |

Influence of pH on Tautomeric Distribution

The tautomeric landscape of this compound, a derivative of uracil, is critical to understanding its reactivity and interactions. Like other pyrimidine bases, it can exist in multiple tautomeric forms, primarily the lactam, lactim, and enol-imino forms. The distribution of these tautomers is significantly influenced by the surrounding pH.

While specific experimental studies on the tautomeric distribution of this compound as a function of pH are not extensively documented in the reviewed literature, general principles observed for similar pyrimidine derivatives, such as 5-hydroxycytidine, can provide valuable insights. For pyrimidine derivatives, the prevalence of certain tautomers can increase with changes in pH and temperature. researchgate.net For instance, in related compounds, deprotonation at different sites, influenced by the pH of the solution, can favor one tautomeric form over another. researchgate.net

In acidic conditions, protonation is likely to occur at the ring nitrogens or the exocyclic amino group, which can affect the electronic distribution within the pyrimidine ring and, consequently, the tautomeric equilibrium. Conversely, in alkaline conditions, deprotonation of the amide protons at N1 and N3 is expected, leading to the formation of an anionic species. This deprotonation can also shift the equilibrium between the different tautomeric forms. The presence of the electron-withdrawing bromo group at the C5 position and the electron-donating amino group at the C6 position will further modulate the pKa values of the ring and exocyclic nitrogens, thereby influencing the pH at which these tautomeric shifts occur. researchgate.net

It is hypothesized that, similar to other 5-substituted pyrimidines, the equilibrium between the diketo-amino, enol-imino, and other tautomeric forms of this compound will be finely tuned by the pH of the environment. This pH-dependent tautomerism is a crucial factor in its chemical reactivity and its ability to participate in specific molecular interactions.

Complexation with Metal Ions and Ligand Interactions

The presence of multiple heteroatoms (nitrogen and oxygen) in this compound makes it an excellent candidate for forming coordination complexes with a variety of metal ions. The study of such complexes is essential for developing new materials and understanding biological processes.

Synthesis and Characterization of Metal-Pyrimidine Coordination Compounds

The synthesis of metal complexes involving pyrimidine derivatives is a well-established area of research. researchgate.netnih.govsciarena.com Typically, these syntheses involve the reaction of a metal salt with the pyrimidine ligand in a suitable solvent, often under reflux conditions. nih.gov The resulting metal complexes can then be characterized by a range of analytical techniques, including infrared (IR) and UV-Vis spectroscopy, elemental analysis, magnetic susceptibility measurements, and single-crystal X-ray diffraction. researchgate.netnih.govmdpi.com

While specific studies on the metal complexes of this compound are not detailed in the provided search results, research on analogous pyrimidine ligands, such as 4-amino-2,6-dichloropyrimidine (B161716), demonstrates the successful synthesis of complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netsciarena.com These studies provide a methodological framework for the synthesis of similar complexes with the target compound. The characterization data from these analogous complexes help in predicting the properties and structures of potential this compound metal complexes.

Table 1: Analytical Techniques for Characterizing Metal-Pyrimidine Complexes

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C=O) upon complexation. researchgate.netsciarena.com |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion. mdpi.com |

| Elemental Analysis | Determines the stoichiometric ratio of the metal and ligand in the complex. mdpi.com |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which is indicative of the oxidation state and the geometry of the metal center. researchgate.netsciarena.com |

Ligand Binding Modes and Coordination Geometries

The this compound ligand offers several potential binding sites for metal ions, including the ring nitrogen atoms (N1 and N3), the exocyclic amino group (N6), and the keto oxygen atoms (O2 and O4). The actual binding mode will depend on several factors, such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Studies on related pyrimidine complexes have shown various coordination modes. For example, in metal complexes of 4-amino-2,6-dichloropyrimidine, the ligand coordinates to the metal ions through the nitrogen atoms of the pyrimidine ring and the exocyclic amino group. researchgate.netsciarena.com In other cases involving pyrimidine-2-thione derivatives, coordination occurs through the deprotonated hydroxyl oxygen and the nitrogen of an amino group. researchgate.net

The coordination of the ligand to the metal center results in different geometries, such as octahedral, tetrahedral, or square planar. researchgate.netsciarena.commdpi.comajol.info For instance, Fe(II) and Ni(II) complexes with 4-amino-2,6-dichloropyrimidine have been reported to adopt a 6-coordinate octahedral geometry, while Mn(II), Cu(II), Co(II), and Zn(II) complexes assume a 4-coordinate square-planar or tetrahedral geometry. researchgate.netsciarena.com

Table 2: Common Coordination Geometries in Metal-Pyrimidine Complexes

| Coordination Geometry | Typical Metal Ions | Ligand-to-Metal Ratio |

|---|---|---|

| Octahedral | Fe(II), Ni(II), Co(II) researchgate.netsciarena.commdpi.com | 2:1 or other ratios leading to six-coordination |

| Tetrahedral | Mn(II), Co(II), Zn(II) researchgate.netsciarena.comajol.info | 2:1 |

The specific binding mode and resulting coordination geometry of this compound in its metal complexes would require dedicated synthetic and structural studies. However, the rich coordination chemistry of similar pyrimidine derivatives strongly suggests its versatility as a ligand in forming a wide array of metal complexes with interesting structural and electronic properties.

Structural Analysis and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

While a comprehensive, publicly available peer-reviewed analysis of the ¹H and ¹³C NMR spectra for 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is not readily found, analysis of related structures provides insight into the expected spectral characteristics. For instance, in derivatives of 6-aminopyrimidine-2,4-dione, the protons of the amino group (NH₂) and the amide groups (NH) within the pyrimidine (B1678525) ring typically appear as distinct signals in the ¹H NMR spectrum. The positions of these signals can be influenced by the solvent used and the presence of other functional groups. A D₂O exchangeable singlet signal attributable to the C6-NH₂ protons would be expected, and a second exchangeable singlet for the endocyclic NH protons of the uracil (B121893) ring would also be anticipated. nih.gov

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the pyrimidine ring and any substituent groups are expected. The chemical shifts of the carbonyl carbons (C=O) are particularly informative and are sensitive to the electronic environment.

Table 1: Predicted NMR Data for this compound Note: The following data is predicted and based on the analysis of similar compounds. Experimental verification is required.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | ~10.5-12.0 | - |

| N3-H | ~10.5-12.0 | - |

| C2 | - | ~150-155 |

| C4 | - | ~160-165 |

| C5 | - | ~95-100 |

| C6 | - | ~155-160 |

| NH₂ | ~7.5-9.0 | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Interactions

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups. While a specific experimental spectrum for this compound is not widely published, data from analogous structures, such as 4-amino-2,6-dihydroxy pyrimidine, can be used for predictive analysis. ripublication.com Key expected vibrational modes include the stretching of N-H bonds in the amino and amide groups, C=O stretching in the dione (B5365651) moiety, and vibrations of the pyrimidine ring.

Table 2: Expected Infrared Absorption Bands for this compound Note: The following data is based on characteristic functional group absorption regions and data from similar compounds. Experimental verification is necessary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine and Amide) | Stretching | 3200-3500 |

| C=O (Dione) | Stretching | 1650-1750 |

| C=C (Pyrimidine Ring) | Stretching | 1550-1650 |

| C-N (Amine and Amide) | Stretching | 1200-1350 |

| C-Br | Stretching | 500-600 |

Thermal Analysis for Compound Stability and Decomposition Kinetics

Thermal analysis techniques are crucial for determining the stability of a compound at different temperatures and for studying its decomposition profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition pattern of a material.

Chromatographic Methods for Purity Assessment and Isolation of Compounds

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture, as well as for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation and quantification of compounds in a liquid mobile phase. A specific reverse-phase HPLC method has been developed for the analysis of 6-Amino-5-bromouracil. sielc.com This method can be utilized for purity assessment and, with appropriate scaling, for the isolation of the compound.

The established method employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For general analysis, phosphoric acid is used, while for applications compatible with mass spectrometry (MS), formic acid is substituted. nih.govsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. nih.govsielc.com

Table 3: HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |

| Mode | Reverse Phase (RP) |

| Application | Purity assessment, preparative separation, pharmacokinetics |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that is highly suitable for the analysis of pharmaceutical compounds and related substances, including this compound. UPLC offers significant advantages in terms of speed, resolution, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC).

A reverse-phase HPLC method has been developed for the analysis of 6-Amino-5-bromouracil, which is directly applicable to UPLC systems. sielc.comsielc.com This method can be utilized for purity testing, impurity profiling, and quantitative analysis of the compound.

Method Parameters:

Column: A Newcrom R1 column, which has low silanol activity, is suitable for this analysis. sielc.comsielc.com

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier. sielc.comsielc.com For standard UV detection, phosphoric acid can be used. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, formic acid is a compatible alternative. sielc.comsielc.com

Detection: UV detection is a common method for chromophoric compounds like this compound. MS detection can be employed for more sensitive and specific analysis, particularly for impurity identification.

The use of smaller particle size columns (e.g., sub-2 µm) in UPLC allows for faster analysis times and improved separation efficiency, which is critical in high-throughput screening and quality control environments. sielc.comsielc.com This method's scalability also permits its use in preparative separations for the isolation of impurities. sielc.comsielc.com

Table 2: UPLC Method Overview

| Parameter | Details |

| Technique | Ultra-Performance Liquid Chromatography (UPLC) |

| Stationary Phase | Newcrom R1 or similar reverse-phase column |

| Mobile Phase A | Water with Phosphoric Acid or Formic Acid |

| Mobile Phase B | Acetonitrile |

| Detection | UV or Mass Spectrometry (MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unequivocal information about the bond lengths, bond angles, and conformation of the this compound molecule in the solid state. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Despite the power of this technique, a search of the available scientific literature did not yield any published reports on the single-crystal X-ray structure of this compound. While the crystal structures of other pyrimidine derivatives have been determined and reported, providing insights into the general structural features of this class of compounds, the specific crystallographic data for the title compound is not currently available. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing a benchmark for computational studies and a deeper understanding of its solid-state properties.

Interactions and Biological Activities of 6 Amino 5 Bromopyrimidine 2,4 1h,3h Dione and Pyrimidine Analogues

General Mechanisms of Bioactivity of Pyrimidine-2,4(1H,3H)-dione Derivatives

The pyrimidine-2,4(1H,3H)-dione core, also known as the uracil (B121893) scaffold, is a privileged structure in medicinal chemistry. It is a fundamental component of nucleic acids and vitamins, making its derivatives prime candidates for interacting with biological systems. belnauka.bybldpharm.com These derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. bldpharm.comnih.gov The bioactivity is largely dictated by the nature and position of substituents on the pyrimidine (B1678525) ring.

Enzyme Inhibition by Halogenated Pyrimidines and Analogues

A primary mechanism through which pyrimidine derivatives exert their biological effects is through enzyme inhibition. The structural similarity of these compounds to natural substrates allows them to bind to the active sites of various enzymes, modulating their activity.

Halogenated pyrimidines, in particular, are known to be effective enzyme inhibitors. For instance, certain pyrimidine derivatives act as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov Inhibition of DHODH depletes the cellular pool of pyrimidines, which in turn impairs ribosomal RNA transcription and leads to nucleolar stress, ultimately decreasing the proliferation of cancer cells. researchgate.net This strategy is particularly effective against glioblastoma and acute myeloid leukemia (AML). nih.govresearchgate.net

Other enzymes are also targeted. A study on glutathione (B108866) reductase (GR), an important enzyme in cancer treatment, showed that pyrimidine and its chloro-amino derivatives were effective inhibitors. biosynth.com The inhibitory potential of several pyrimidine derivatives against various enzymes is detailed below.

| Compound/Derivative Class | Target Enzyme | Observed Effect/Potency |

| 4-amino-2,6-dichloropyrimidine (B161716) | Glutathione Reductase (GR) | Kᵢ: 0.979 μM |

| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | Kᵢ: 1.269 μM |

| 4-amino-2-chloropyrimidine | Glutathione Reductase (GR) | Kᵢ: 1.847 μM |

| Brequinar / ML390 | Dihydroorotate Dehydrogenase (DHODH) | Effective inhibition in glioblastoma cells |

| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | Eukaryotic Elongation Factor-2 Kinase (eEF-2K) | IC₅₀ values as low as 420 nM |

This table presents a selection of pyrimidine derivatives and their documented inhibitory effects on specific enzymes.

Furthermore, fused pyrimidine systems like pyrido[2,3-d]pyrimidines have been developed as inhibitors for targets such as Aurora A kinase and eukaryotic elongation factor-2 kinase (eEF-2K), both of which are implicated in cancer progression. nih.govmdpi.com

Receptor/Protein Binding and Molecular Recognition

Beyond direct enzyme inhibition, pyrimidine derivatives function through specific binding to receptors and other proteins, triggering or blocking cellular signaling pathways. The pyrimidine scaffold serves as an anchor, while its substituents form key interactions—such as hydrogen bonds and hydrophobic interactions—with the protein's binding pocket.

For example, a class of pyrimidine-based derivatives was designed to inhibit Aurora A kinase by binding to its "DFG-out" conformation, an inactive state of the enzyme. mdpi.com This specific molecular recognition leads to the degradation of oncoproteins like cMYC and MYCN. Similarly, derivatives of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been shown to bind directly to the tautomerase active site of macrophage migration inhibitory factor (MIF2), a cytokine involved in cancer. nih.gov

The PubChem database includes a protein-bound 3D structure (PDB code: 3E0Q) for 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione itself, confirming its capacity for direct interaction with protein targets. nih.gov

Role of Halogen and Amino Substituents in Biological Activity

The presence and position of halogen and amino groups on the pyrimidine ring are critical determinants of biological activity and often enhance potency and bioavailability.

Halogen Substituents: Halogen atoms, particularly bromine and chlorine, can significantly influence a molecule's electronic properties and its ability to form halogen bonds, which are important non-covalent interactions in protein-ligand binding. Studies on various pyrimidine derivatives consistently show that halogenated compounds exhibit superior activity.

In a series of Aurora A kinase inhibitors, a 4-chloro-2-fluorophenyl group was found to be optimal for reducing oncoprotein levels. mdpi.com

For pyrimidine derivatives synthesized as bone anabolic agents, those with 4-bromo or 4-chloro phenyl rings were identified as the initial active hits.

In the context of antimicrobial agents, halogen-substituted pyrimidine derivatives showed more potent activity against bacterial strains compared to non-halogenated analogues.

Amino Substituents: The amino group is a key hydrogen bond donor and can be crucial for anchoring a molecule within a protein's active site.

Research on glutathione reductase inhibitors revealed that the presence of both amino and chloro groups on the pyrimidine ring resulted in the most effective inhibition. biosynth.com

In the development of bone anabolic agents, pyrimidine derivatives possessing a free amino group at the 2-position were identified as potent compounds.

The combination of these substituents often leads to a synergistic enhancement of biological activity.

Specific Biological Applications of this compound

While the broader class of pyrimidine derivatives has diverse applications, research has also explored the specific biological roles of this compound.

Interaction with Phospholipase A2 and Venom Modulatory Effects

Snake venoms are complex mixtures containing various enzymes, including phospholipases A2 (PLA2), which contribute significantly to venom toxicity. Inhibition of these enzymes is a key strategy for developing anti-venom agents. While various compounds, including other pyrimidine analogues, have been studied for their potential to inhibit PLA2, a review of the available scientific literature did not yield specific information on the interaction between this compound and phospholipase A2 or its potential effects on modulating snake venom activity.

Nucleic Acid Metabolism Interference and DNA Replication Termination

A well-established mechanism for halogenated pyrimidines is their function as antimetabolites that interfere with nucleic acid synthesis. These molecules, due to their structural similarity to natural nucleobases, can be recognized and processed by cellular enzymes involved in DNA and RNA synthesis.

This compound is a structural analogue of the natural pyrimidine bases thymine (B56734) and cytosine. Its closest and most studied relative is 5-bromouracil (B15302). 5-bromouracil is a classic base analogue that can be incorporated into DNA in place of thymine. Once incorporated, its altered electronic properties can cause it to be misread during DNA replication, leading to mutations.

Halogenated pyrimidines are also investigated as radiosensitizers, compounds that make tumor cells more susceptible to radiation therapy. Their efficacy is dependent on their incorporation into the cellular DNA, which requires continuous administration to ensure the replacement of the natural base, thymidine (B127349). The presence of the halogenated base within the DNA structure is believed to make the DNA more fragile and susceptible to radiation-induced damage. Given its structure as a halogenated pyrimidine, this compound is presumed to act via a similar mechanism of interfering with nucleic acid metabolism, potentially by being incorporated into DNA and disrupting replication or transcription.

Broader Spectrum Activities of Pyrimidine-2,4(1H,3H)-dione Analogues

The versatility of the pyrimidine-2,4(1H,3H)-dione core allows for a wide range of chemical modifications, leading to analogues with diverse and potent biological activities. These activities extend beyond a single therapeutic area, encompassing anticancer, antimicrobial, and antiviral effects.

Pyrimidine-2,4(1H,3H)-dione analogues have emerged as a promising class of compounds in the search for new anticancer agents. Their efficacy is often attributed to their ability to induce cytotoxicity and trigger apoptosis in various cancer cell lines.

A number of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including MCF-7 (breast), A375 (melanoma), SK-MEL-2 (melanoma), and SK-HEP-1 (liver). nih.gov One particular derivative, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (compound 14m), demonstrated excellent antiproliferative activity. nih.gov Mechanistic studies revealed that this compound suppresses cancer cell migration, induces apoptosis, and increases the production of reactive oxygen species (ROS). nih.gov The induction of apoptosis is a key mechanism for many anticancer drugs, and in the case of some pyrido[2,3-d]pyrimidine (B1209978) derivatives, it has been shown to proceed through the activation of caspases, such as caspase-3, and the upregulation of pro-apoptotic proteins like Bax and p53. nih.gov

Another study focused on a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives. rsc.org The compound N-(2,6-dioxo-1,3-di-m-tolyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(3-morpholinopropyl)-2-phenylacetamide (XS23) exhibited significant antitumor activity against multiple cancer cell lines. rsc.org At a concentration of 5 µM, XS23 induced early and late-stage apoptosis in A375 cells and was found to increase the levels of cleaved caspase-9, suggesting that it triggers apoptosis by elevating ROS levels. rsc.org

Furthermore, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Compound 8a from this series showed potent inhibitory activity against both wild-type and mutant EGFR and induced a significant apoptotic effect in PC-3 prostate cancer cells, accompanied by a 5.3-fold increase in caspase-3 levels. nih.gov

The cytotoxic effects of these compounds are often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of Selected Pyrimidine-2,4(1H,3H)-dione Analogues against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 14m | MCF-7, A375, SK-MEL-2, SK-HEP-1 | Not specified in abstract | nih.gov |

| XS23 | A375 | 5 (for apoptosis induction) | rsc.org |

| Compound 8a | PC-3 | 3.04 (for caspase-3 determination) | nih.gov |

| Compound 8d | A-549 | 7.23 | nih.gov |

| Compound 9a | PC-3 | 9.26 | nih.gov |

| Compound 8b | PC-3 | 18.01 | nih.gov |

| 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | Various cancer cell lines | 20-50 | |

| Compound 2 | MCF-7 | 0.013 | mdpi.com |

| Compound 3 | MCF-7 | Not specified in abstract | mdpi.com |

The structural diversity of pyrimidine-2,4(1H,3H)-dione analogues also confers upon them a broad spectrum of antimicrobial activities.

A study on novel pyrimidine-2,4-diones synthesized by condensing substituted amines with 3-substituted-6-chlorouracil revealed significant antibacterial and antifungal properties. researchgate.net The antibacterial data indicated that compounds OBP-08 and OBP-10 were particularly effective against the tested Gram-positive organisms. researchgate.net For antifungal activity, compound OBP-06 showed promising results against Aspergillus niger and Penicillium marneffei. researchgate.net

In another research effort, a series of pyrimidine-2,4-dione derivatives connected with a 2H-thiopyran moiety were synthesized and evaluated for their antimicrobial and cytotoxic activities. jksus.org The compound 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione demonstrated broad-spectrum activity against one Gram-positive and three Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 8 µg/mL. jksus.org This same compound also exhibited potent antifungal activity against Candida albicans with a very low MIC value of 0.25 µg/mL. jksus.org

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Pyrimidine-2,4(1H,3H)-dione Analogues

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive and Gram-negative bacteria | 8 | jksus.org |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25 | jksus.org |

The pyrimidine-2,4(1H,3H)-dione scaffold has proven to be a versatile core in the development of potent antiviral agents, particularly as inhibitors of the Human Immunodeficiency Virus (HIV). documentsdelivered.combohrium.com Many of these analogues function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. nih.gov

A study examining the structure-activity relationships of 74 synthesized pyrimidine-2,4(1H,3H)-dione derivatives identified several compounds with significant activity against both HIV-1 and HIV-2. nih.gov The antiviral potency was greatly influenced by substitutions at the N-1 and C-6 positions of the pyrimidine ring. nih.gov Notably, five analogues displayed therapeutic indexes greater than 450,000, and one specific compound, 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione , had a therapeutic index exceeding 2,000,000, with no cytotoxicity observed at the highest tested concentrations. nih.gov

Another series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus also yielded compounds with promising anti-HIV activity. bohrium.comnih.gov Compounds 6a–c , characterized by an ethereal group at C-3, demonstrated HIV reverse transcriptase (RT) inhibitory activity in the nanomolar range and inhibited HIV-1 infection in the low micromolar range without any associated toxicity. bohrium.comnih.gov

The antiviral efficacy of these compounds is often measured by their ability to inhibit viral replication and their selectivity for viral targets over host cells, as indicated by the therapeutic index.

Development of Coordination Compounds with Enhanced Bioactivity

The biological activity of pyrimidine-2,4(1H,3H)-dione analogues can be further modulated and often enhanced through the formation of coordination compounds with various metal ions.

The general findings in the field of medicinal inorganic chemistry suggest that metal complexes can exhibit different and sometimes superior biological activities compared to the free ligands. This provides a promising avenue for the future development of more potent therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Target Interaction Analysis and Pharmacophore Modeling

Understanding how a ligand interacts with its biological target is fundamental to explaining its mechanism of action. Through molecular docking, interaction analysis, and spectroscopic studies, the binding behavior of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione has been characterized.

Molecular Docking Simulations for Binding Affinity and Modes

Molecular docking simulations are pivotal for predicting the preferred orientation of a ligand when bound to a target protein and for estimating the strength of the interaction. Studies involving this compound have utilized this technique to explore its inhibitory potential against specific enzymes.

In a notable study, the compound was docked into the active site of cobra-venom phospholipase A2 (PLA2) (PDB ID: 1POB) using AutoDock 4.2 software. wolfram.comossila.com The simulation predicted a favorable binding affinity, with a calculated binding energy (ΔG) of -5.52 kcal/mol. wolfram.comossila.com This value suggests a strong and spontaneous interaction between the compound and the enzyme's active site. wolfram.comossila.com The modeling studies indicated that the binding is driven by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonding. wolfram.com

| Compound | Target Protein | PDB ID | Binding Energy (ΔG) |

|---|---|---|---|

| This compound | Cobra-Venom Phospholipase A2 | 1POB | -5.52 kcal/mol |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a ligand-protein complex is heavily reliant on a network of non-covalent interactions, particularly hydrogen bonds. For this compound, the docking analysis revealed specific and crucial hydrogen bond formations within the active site of phospholipase A2. wolfram.comossila.com

The simulation identified four distinct hydrogen bonds between the ligand and key amino acid residues of the enzyme. wolfram.comossila.com These interactions lock the molecule into a stable conformation, essential for its inhibitory activity. The specific residues involved in the hydrogen bonding network are Glycine 31 (GLY31), Tyrosine 63 (TYR63), and Aspartic Acid 48 (ASP48). wolfram.comossila.com The interaction with these residues is considered critical for effective inhibition of the phospholipase A2 enzyme. ossila.com

| Ligand Atom | Protein Residue | Interaction Type |

|---|---|---|

| Oxygen (O10) | GLY31 | Hydrogen Bond |

| Hydrogen (H2 of Amino Group) | TYR63 | Hydrogen Bond |

| Hydrogen (H5 of Amino Group) | ASP48 | Hydrogen Bond |

| Hydrogen (H3 of Pyrimidine (B1678525) Ring) | ASP48 | Hydrogen Bond |

Fluorescence Quenching Studies in Protein-Ligand Systems

Fluorescence spectroscopy is a valuable experimental technique used to confirm and characterize the binding interactions predicted by computational models. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be "quenched" or diminished upon binding to a ligand. researchgate.net This phenomenon provides information on the binding mechanism, affinity, and conformational changes in the protein.

Experimental studies have confirmed the interaction between this compound and phospholipase A2 through fluorescence analysis. wolfram.comossila.com It was observed that the compound alters the fluorescent spectrum of the PLA2 enzyme, indicating a direct interaction and the formation of a ligand-protein complex. wolfram.comossila.com This type of fluorescence quenching is often the result of a static mechanism, where a non-fluorescent ground-state complex is formed between the protein and the ligand. researchgate.net The quenching effect confirms that the compound binds to the protein, causing changes in the microenvironment of its fluorescent amino acid residues, which is consistent with the docking simulation results. wolfram.comossila.com

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) and other quantum chemical methods are used to investigate the electronic properties of a molecule, offering predictions about its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, identifying sites for nucleophilic and electrophilic attack. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue.

For pyrimidine-based compounds, MEP maps generally reveal negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic interactions and hydrogen bond acceptance. rsc.org Conversely, the hydrogen atoms attached to the ring and the amino group exhibit positive potential (blue), identifying them as sites for nucleophilic interactions and hydrogen bond donation. rsc.org In this compound, the bromine atom would introduce a region of positive electrostatic potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding—a specific type of non-covalent interaction. researchgate.net The MEP map thus provides a comprehensive picture of the molecule's reactivity landscape, complementing the insights gained from FMO analysis.

Fukui Functions for Electrophilic and Nucleophilic Sites

There are no available studies that have calculated or analyzed the Fukui functions for this compound. Such an analysis would be instrumental in elucidating the reactive nature of the molecule by identifying its most probable sites for electrophilic and nucleophilic attack. This information is crucial for understanding its potential interactions with biological macromolecules and for designing derivatives with enhanced activity. The absence of this data precludes a detailed discussion on its chemical reactivity from a frontier molecular orbital perspective.

Dynamic Simulations and Stability Assessment of Molecular Interactions

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Specific molecular dynamics (MD) simulation studies involving this compound as a ligand in complex with a protein target have not been reported in the scientific literature. MD simulations are a powerful tool for understanding the dynamic behavior of ligand-protein interactions over time, providing insights into the stability of the complex, conformational changes, and the key residues involved in binding. Without such studies, the interaction dynamics of this particular compound with any potential biological targets remain speculative.

Root Mean Square Deviation (RMSD) Analysis for Conformational Stability

Consistent with the lack of MD simulation data, there are no published Root Mean Square Deviation (RMSD) analyses for this compound in complex with a protein. RMSD analysis is a standard method to quantify the conformational stability of a system during an MD simulation. It measures the average distance between the atoms of superimposed protein-ligand complexes at different time points. The absence of RMSD data means there is no empirical basis from simulations to assess the stability of this compound within a protein's binding site.

Future Perspectives and Research Directions

Development of Novel Derivatization Strategies for Targeted Bioactivity

The core structure of 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione offers multiple sites for chemical modification, enabling the creation of diverse molecular libraries with fine-tuned biological activities. Future research will focus on sophisticated derivatization strategies that move beyond simple substitutions to install complex, function-oriented moieties.

One promising approach involves the use of 5,6-diaminouracil (B14702) derivatives as versatile starting materials. nih.gov For instance, the fusion of these diaminouracils with various α-bromoacetophenones can yield 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones, introducing both alkyl and substituted aryl groups in a single synthetic sequence. nih.gov This strategy allows for the systematic variation of substituents to probe structure-activity relationships (SAR). For example, studies have shown that modifying the aryl moiety can significantly impact cytotoxicity, with the introduction of electron-withdrawing groups like a nitro group sometimes decreasing the desired activity against certain cancer cell lines. nih.gov

Another key area is the regioselective functionalization at the C-6 position of the pyrimidine (B1678525) ring. powertechjournal.com Developing highly regioselective protocols, such as lithiation-substitution sequences, is crucial for creating specific isomers and avoiding tedious purification steps. powertechjournal.com Such precise control allows for the targeted elaboration of the C-6 position with various substituents to systematically evaluate their effect on antiviral or anticancer activity. powertechjournal.com Future strategies may also explore using advanced coupling reagents, such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which facilitates rapid and clean condensation of 5,6-diaminouracils with carboxylic acids to form 6-amino-5-carboxamidouracils under mild conditions. nih.gov

The following table summarizes examples of derivatization strategies applied to related pyrimidine cores.

| Starting Material | Reagents/Conditions | Product Type | Potential Application |

| 5,6-Diaminouracil derivatives | α-Bromoacetophenones, DMF (catalyst) | 5-Arylethylidene-aminopyrimidine-2,4-diones nih.gov | Anticancer (e.g., BRD4/PLK1 inhibitors) nih.gov |

| 2-Amino-6-methyl-4(3H)-pyrimidinone | Lithiation-substitution protocol | 6-Substituted 2-amino-5-bromo-4(3H)-pyrimidinones powertechjournal.com | Antiviral powertechjournal.com |

| 6-Aminouracil (B15529) derivatives | Carboxylic acids, COMU coupling reagent | 6-Amino-5-carboxamidouracils nih.gov | Precursors for bioactive xanthines (e.g., Adenosine receptor antagonists) nih.gov |

| 1-ω-Bromoalkyluracil derivatives | NaOH; POCl3 or Diphosphate | Acyclic uracil (B121893) nucleotide analogs nih.gov | P2Y(2) receptor antagonists nih.gov |

Exploration of Expanded Biological Target Spectrum for Therapeutic Applications

While pyrimidine derivatives have established roles as anticancer and antiviral agents, their structural versatility suggests a much broader therapeutic potential. Future research will increasingly focus on identifying and validating novel biological targets for compounds like this compound and its analogs. Brominated compounds, for example, are known to exhibit potent anticancer activity through diverse mechanisms that include not only the inhibition of cell proliferation but also the induction of apoptosis and inhibition of angiogenesis. nih.gov

A significant emerging strategy is the design of dual-target or multi-target inhibitors. For instance, pyrimidine-2,4-dione derivatives have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two proteins implicated in cancer progression. nih.gov Targeting both BRD4 and PLK1 simultaneously represents a promising approach to inhibit multiple processes involved in cancer growth and survival. nih.gov

The chemotherapeutic efficacy of pyrimidines is often linked to their ability to inhibit critical enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and thymidine (B127349) phosphorylase (TPase). medwinpublishers.com Research is expanding to other enzyme families as well. For example, novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. nih.gov Similarly, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target for cancer therapy. nih.gov

The table below highlights some of the established and emerging biological targets for pyrimidine-based compounds.

| Biological Target | Therapeutic Area | Example Pyrimidine Scaffold |

| DNA/RNA | Anticancer, Antiviral | 5-Bromouracil (B15302) capes.gov.br |

| Dihydrofolate Reductase (DHFR) | Antimalarial, Antibacterial, Anticancer | Pyrazole-linked triazolo-pyrimidines nih.gov |

| Thymidylate Synthetase (TSase) | Anticancer | Pyrimidine derivatives medwinpublishers.com |

| BRD4 / PLK1 (Dual Target) | Anticancer | 5-Arylethylidene-aminopyrimidine-2,4-diones nih.gov |

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Anticancer | Pyrano[2,3-d]pyrimidine-2,4-diones nih.gov |

| eEF-2K | Anticancer | Pyrido[2,3-d]pyrimidine-2,4-dione derivatives nih.gov |

| Acid Ceramidase (aCDase) | Fibrotic Diseases | Aryl imidazolyl ureas acs.org |

Advanced Computational Approaches in Rational Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of new therapeutic agents. nih.gov For pyrimidine derivatives, these approaches are crucial for predicting bioactivity, understanding drug-target interactions, and guiding synthetic efforts.

Future research will leverage increasingly sophisticated computational methods. nih.gov Density Functional Theory (DFT) calculations, for example, can elucidate the chemical nature and stability of novel pyrimidine molecules. cdnsciencepub.com Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) can identify regions of a molecule that are rich or poor in electrons, providing insights into charge density distributions that are critical for biological activity and intermolecular interactions. cdnsciencepub.comresearchgate.net

Molecular docking is a cornerstone of rational drug design, allowing researchers to simulate the binding of a ligand (like a pyrimidine derivative) to the active site of a target protein. cdnsciencepub.com This technique can predict binding affinity and identify key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. cdnsciencepub.com Such in silico investigations can screen large virtual libraries of compounds to prioritize candidates for synthesis and experimental testing, significantly accelerating the discovery process. researchgate.net

Furthermore, computational tools are essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. cdnsciencepub.com Early assessment of "drug-likeness" helps to identify molecules with favorable pharmacokinetic profiles and avoid costly failures in later stages of drug development. cdnsciencepub.com

| Computational Method | Application in Pyrimidine Drug Design | Key Insights |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. cdnsciencepub.comresearchgate.net | Molecular stability, charge distribution (HOMO-LUMO analysis), reactive sites (MESP maps). cdnsciencepub.comresearchgate.net |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). cdnsciencepub.com | Identification of key binding interactions, ranking of potential inhibitors, guiding lead optimization. cdnsciencepub.comresearchgate.net |

| ADMET Prediction | In silico evaluation of pharmacokinetic and safety profiles. cdnsciencepub.com | Assessment of oral bioavailability, metabolic stability, and potential toxicity early in the design phase. nih.govcdnsciencepub.com |

| Pharmacophore Modeling | Identifying essential 3D features required for biological activity. nih.gov | Guiding the design of new molecules with improved potency and selectivity. nih.gov |

| Virtual Screening | Computationally screening large compound libraries against a specific target. nih.gov | Rapid identification of novel hit compounds from virtual or existing databases. nih.gov |

Green Chemistry Methodologies in the Synthesis of Pyrimidine Derivatives

The synthesis of pharmaceuticals is traditionally associated with the use of hazardous solvents and reagents, generating significant chemical waste. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to develop more sustainable, efficient, and environmentally benign processes. rasayanjournal.co.innih.gov

Microwave-assisted organic synthesis (MAOS) is a prominent green technique that dramatically reduces reaction times, often from hours to minutes, while improving product yields. tandfonline.comrsc.org This method uses microwave irradiation to heat polar substances rapidly and intensely, and can often be performed under solvent-free conditions, further enhancing its eco-friendly credentials. cdnsciencepub.comtandfonline.com For example, the Biginelli three-component cyclocondensation reaction to form pyrimidines can be efficiently carried out under microwave irradiation. tandfonline.com

The use of alternative and recyclable reaction media is another key aspect of green pyrimidine synthesis. Ionic liquids, often referred to as "green solvents," are being explored as replacements for volatile organic compounds. rasayanjournal.co.in In some cases, syntheses have been developed in ionic liquids that can be recycled for multiple consecutive reaction cycles, improving the economic and environmental viability of the process. nih.gov

Solvent-free synthesis represents an ideal green chemistry scenario. rasayanjournal.co.in Techniques like mechanochemistry, which involves grinding solid reactants together (sometimes called "grindstone chemistry"), can produce high yields of dihydropyrimidinones without any solvent, catalyzed by simple reagents. researchgate.netresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently atom-economical and align well with green chemistry principles by reducing the number of synthetic steps and purification processes. rasayanjournal.co.in

| Green Chemistry Technique | Principle | Application to Pyrimidine Synthesis | Advantages |

| Microwave-Assisted Synthesis | Rapid and efficient heating using microwave irradiation. tandfonline.com | Biginelli reaction, synthesis of pyrimido[4,5-d]pyrimidines. cdnsciencepub.comtandfonline.com | Reduced reaction times, higher yields, can be solvent-free. tandfonline.comrsc.org |

| Use of Ionic Liquids | Employing non-volatile, often recyclable, salts as solvents. rasayanjournal.co.in | Biginelli-type reactions for pyrazole-linked pyrimidines. nih.gov | Reduced use of volatile organic compounds, potential for catalyst/solvent recycling. nih.govrasayanjournal.co.in |

| Solvent-Free/Mechanochemical Synthesis | Reactions conducted by grinding or milling solid reactants without bulk solvent. researchgate.net | Synthesis of dihydropyrimidinones and pyrano[2,3-d]pyrimidine-2,4-diones. researchgate.netresearchgate.net | Eliminates solvent waste, reduces purification needs, energy efficient. researchgate.netresearchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single synthetic operation. rasayanjournal.co.in | Efficient synthesis of dihydropyrimidinones. researchgate.net | High atom economy, operational simplicity, reduced waste. rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to induce cavitation and accelerate reactions. rasayanjournal.co.innih.gov | Synthesis of various pyrimidine analogues. nih.gov | Enhanced reaction rates, improved yields, milder conditions. powertechjournal.comrasayanjournal.co.in |

Integration of Experimental and Computational Data for Predictive Modeling

The synergy between experimental and computational approaches is revolutionizing drug discovery. researchgate.net By integrating wet-lab data with in silico models, researchers can develop robust predictive tools that accelerate the design-synthesize-test cycle. This integrated approach is particularly valuable for navigating the vast chemical space of pyrimidine derivatives.

The process often begins with a computational investigation, such as molecular docking, to identify potential hit compounds. researchgate.net These computationally-prioritized molecules are then synthesized and subjected to experimental biological evaluation, such as in vitro cytotoxicity or enzyme inhibition assays. nih.gov The experimental results are then fed back into the computational models to refine them. For example, if a synthesized compound is less active than predicted, this information can be used to improve the scoring functions or docking parameters of the computational model.

This iterative cycle of prediction, synthesis, testing, and model refinement leads to the development of highly accurate quantitative structure-activity relationship (QSAR) models. These models can correlate specific structural features of the pyrimidine derivatives with their observed biological activity, providing deep insights for rational drug design.

An extensive computational investigation employing DFT and molecular docking can provide insights into the potential pharmacological profile of a new derivative, which can then be validated and expanded upon through experimental analysis. researchgate.net This combined strategy, where computational methods provide hints for synthesis and predict pharmacological activity, paves the way for the efficient development of effective drugs. researchgate.net The ultimate goal is to create predictive models so reliable that they can accurately forecast the biological activity and pharmacokinetic profile of a novel pyrimidine derivative before it is ever synthesized, saving immense time and resources.

Q & A

Q. What are the established synthetic routes for 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione?

A common method involves bromination of precursor pyrimidine derivatives. For example, 6-alkyl-pyrimidine-2,4(1H,3H)-diones can be brominated using bromine in water under vigorous stirring, followed by heating and overnight precipitation to yield the 5-bromo-substituted product. This method achieves moderate yields (~40–60%) and requires careful control of stoichiometry to avoid over-bromination .

Q. What purification techniques are recommended for isolating this compound?

Crystallization is frequently employed. Derivatives of similar pyrimidine-diones are isolated as white crystalline solids using solvents like acetic acid or DMF, with potassium carbonate as a promoter for alkylation reactions. Column chromatography (C18 stationary phase) is also used for purification, with a typical analysis cycle of 25 minutes .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H NMR : Used to confirm substitution patterns and hydrogen environments. For example, alkylation products show distinct shifts for benzyl or methyl groups (e.g., δ 3.93 ppm for ethyl groups) .

- HRMS : Validates molecular weight and fragmentation patterns, especially for derivatives with complex substituents .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related 6-chloro-5-isopropylpyrimidine-dione derivatives .

Advanced Research Questions

Q. How can alkylation reactions of this compound be optimized to improve yield and selectivity?

Alkylation with benzyl chlorides or chloroacetamides in DMF, promoted by potassium carbonate, is effective. Key factors include:

- Maintaining anhydrous conditions to prevent hydrolysis.

- Using a 2:1 molar ratio of alkylating agent to pyrimidine-dione to ensure complete substitution.

- Monitoring reaction progress via TLC or HPLC to avoid side products like di-alkylated derivatives .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected NMR shifts?

Polymorphism or solvent effects can cause discrepancies. For example, two monoclinic polymorphs of a related compound showed distinct crystallographic patterns despite identical molecular structures. Cross-validation using multiple techniques (e.g., 13C NMR, IR) and temperature-dependent NMR studies can clarify such issues .

Q. What strategies are effective for designing derivatives with enhanced enzyme inhibitory activity?

- Structural mimicry : Derivatives like (E)-5-nitro-6-styrylpyrimidine-dione were optimized by introducing electron-withdrawing groups (e.g., nitro) to enhance binding to lumazine synthase (Ki = 3.7 µM vs. 95 µM for the lead compound) .

- Bioisosteric replacement : Replacing the bromine atom with bulkier substituents (e.g., trifluoromethyl) can improve target selectivity, as seen in HIV reverse transcriptase inhibitors .

Q. What challenges arise in crystallographic analysis of brominated pyrimidine-diones?

Bromine’s high electron density can cause crystal disorder, complicating refinement. Solutions include:

Q. How can low yields in bromination reactions be addressed?

- Alternate brominating agents : N-Bromosuccinimide (NBS) in DMF may offer better control than elemental bromine.

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, as shown in analogous heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.